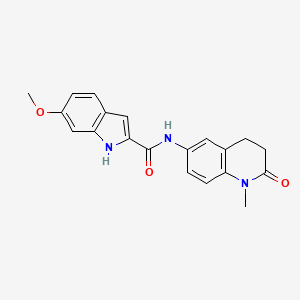

6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

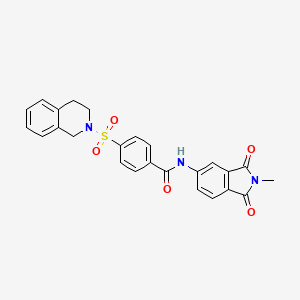

The synthesis of related compounds often involves multiple steps, including reductive amination, cyclization, acetylation, and oxidation processes. For example, Shirasaka et al. (1990) described the efficient synthesis of a complex isoquinolinol derivative from 2-methoxy-3,4-(methylenedioxy)benzaldehyde with an overall yield of 66% through reductive amination followed by cyclization and acetylation steps (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). This methodology highlights the complexity and the multistep nature of synthesizing such intricate molecules.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction of this compound with biological targets. Advanced spectroscopic techniques, such as time-resolved absorption and resonance FT-IR and Raman biospectroscopy, are used to investigate the molecular structure, as demonstrated by Heidari, Esposito, and Caissutti (2019) in their study on a complex isoquinolinol derivative (Heidari, Esposito, & Caissutti, 2019).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like 6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide can be quite complex. For instance, the synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives by Graulich et al. (2006) show how structural variations impact affinity for biological targets (Graulich, Scuvée-Moreau, Alleva, Lamy, Waroux, Seutin, & Liégeois, 2006).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure and are critical for their biological activity and pharmacokinetics. Detailed analysis can include solubility, melting point, and stability under various conditions. Although specific data on this compound are not provided here, studies on similar compounds offer insights into methodologies for assessing these properties.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and degradation pathways, are essential for understanding how these compounds behave under physiological conditions. Dyablo et al. (2015) reported on the synthesis and properties of a new representative of quinoline proton sponges, highlighting the importance of studying these aspects for potential therapeutic applications (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

Scientific Research Applications

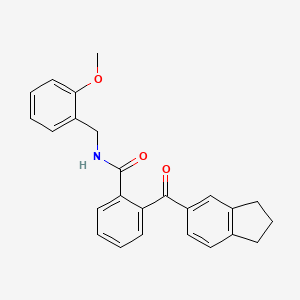

Inhibition of Tubulin Polymerization

Research has demonstrated the importance of structural elements in certain chemical compounds for the inhibition of tubulin polymerization, a crucial process in the development of cytostatic agents. Derivatives of 2-phenylindole, including those with methoxy substitutions, have shown significant activity in disrupting microtubule assembly, akin to the action of colchicine. This disrupts the cytoskeleton, leading to potential applications in cancer treatment by inhibiting cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Serotonin Receptor Ligands

Another area of application is in the synthesis of quinoline derivatives as ligands for serotonin receptors, indicating potential in neurological research and treatment. A specific synthesis approach for 6-methoxyquinoline-3-carboxamides suggests these compounds may bind similarly to serotonin, offering insights into new serotonergic lead structures (Hanna-Elias et al., 2009).

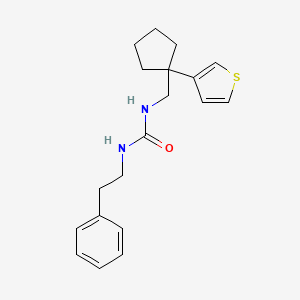

Antiproliferative Activity Against Cancer Cells

Further investigations into indole-2-carboxylate derivatives based on the structure of Pyrroloquinoline quinone (PQQ) revealed significant antiproliferative activity against various cancer cells. Certain novel compounds outperformed reference drugs in vitro, highlighting their potential as anticancer lead compounds. This points towards their application in developing new cancer treatments (Ji et al., 2014).

properties

IUPAC Name |

6-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-23-18-7-5-14(9-13(18)4-8-19(23)24)21-20(25)17-10-12-3-6-15(26-2)11-16(12)22-17/h3,5-7,9-11,22H,4,8H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGUWUMHJAGPSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)

![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B2487103.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)

![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)

![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)